dimethyl 1-{1-[(4-ethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{1-[(4-ETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes a triazole ring substituted with dimethyl, ethylphenyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{1-[(4-ETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazole ring, followed by the introduction of the dimethyl and ethylphenyl groups through substitution reactions. The final step involves the addition of the carbamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{1-[(4-ETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse triazole derivatives.
Scientific Research Applications
4,5-DIMETHYL 1-{1-[(4-ETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{1-[(4-ETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4,5-DIMETHYL 1-{1-[(4-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE
- 4,5-DIMETHYL 1-{1-[(4-ISOPROPYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE
Uniqueness
The uniqueness of 4,5-DIMETHYL 1-{1-[(4-ETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H22N4O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
dimethyl 1-[1-(4-ethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H22N4O5/c1-5-11-7-9-12(10-8-11)19-16(23)13(6-2)22-15(18(25)27-4)14(20-21-22)17(24)26-3/h7-10,13H,5-6H2,1-4H3,(H,19,23) |
InChI Key |
HTVPIMMBOMYQQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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